- A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino group, Tetrahedron, 2004, 60(42), 9517-9524

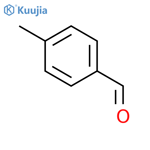

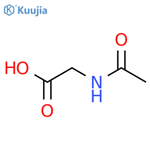

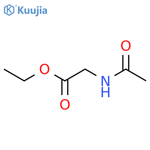

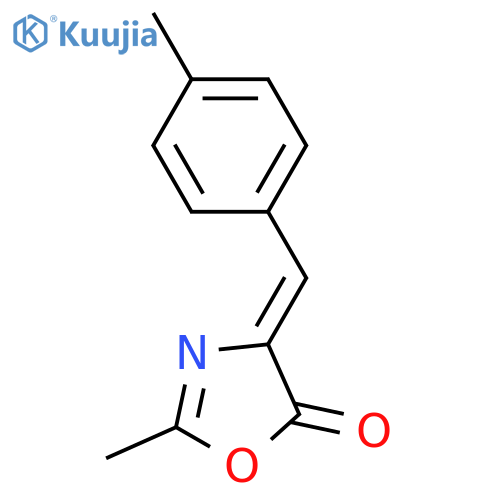

Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

93634-54-9 structure

Produktname:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

CAS-Nr.:93634-54-9

MF:C12H11NO2

MW:201.221243143082

MDL:MFCD00220066

CID:1023942

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

- (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone

- NSC636401

- NSC624441

- (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one

- (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

- DRSAXSPSSHVKSE-XFFZJAGNSA-N

- AHF103177

- 5903AC

- ST2408385

- (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one

- 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one

- (z)-4-(4-methylbenzylidene)-

- (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)

- 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)

-

- MDL: MFCD00220066

- Inchi: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-

- InChI-Schlüssel: DRSAXSPSSHVKSE-XFFZJAGNSA-N

- Lächelt: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 1

- Komplexität: 323

- Topologische Polaroberfläche: 38.7

Experimentelle Eigenschaften

- Dichte: 1.14±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 139-140 ºC

- Löslichkeit: Leicht löslich (1,2 g/l) (25°C),

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Sealed in dry,2-8°C

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM130173-5g |

(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 5g |

$298 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-50mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95+% | 50mg |

85.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-1g |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 1g |

¥301.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-250mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 250mg |

¥101.0 | 2023-09-05 | |

| Fluorochem | 227150-5g |

Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 5g |

£192.00 | 2022-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233529-250mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 250mg |

¥105.0 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-200mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95+% | 200mg |

197.0CNY | 2021-07-12 | |

| Ambeed | A176916-100mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 100mg |

$30.0 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-250mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95+% | 250mg |

298CNY | 2021-05-08 | |

| Chemenu | CM130173-1g |

(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 1g |

$281 | 2021-08-05 |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 - 7 h, 75 - 85 °C; cooled

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Sodium acetate

Referenz

- An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol Esters, Advanced Synthesis & Catalysis, 2018, 360(19), 3793-3800

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenation, Anales de Quimica, 1983, 79(2), 188-93

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, rt → reflux; cooled

Referenz

- Concerning the thermal diastereomerization of the green fluorescent protein chromophore, Monatshefte fuer Chemie, 2006, 137(2), 163-168

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C

Referenz

- Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acids, Organic Letters, 2020, 22(16), 6414-6419

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Acetic anhydride ; 100 °C

Referenz

- A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formation, Organic & Biomolecular Chemistry, 2014, 12(23), 3912-3923

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, rt

Referenz

- Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones, Organic Letters, 2015, 17(21), 5380-5383

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride

Referenz

- An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric Hydrogenation, Advanced Synthesis & Catalysis, 2018, 360(4), 738-743

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, 25 °C

Referenz

- Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino Reaction, Organic Letters, 2017, 19(11), 2925-2928

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; rt; 1 h, reflux

Referenz

- Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureus, Bioorganic & Medicinal Chemistry Letters, 2020, 30(10),

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride

Referenz

- Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivatives, Journal of Organic Chemistry, 1985, 50(7), 977-80

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivatives, Nucleosides & Nucleotides, 1993, 12(9), 925-40

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 100 - 110 °C; overnight, 25 °C

Referenz

- Oxazolone-Based Photoswitches: Synthesis and Properties, European Journal of Organic Chemistry, 2013, 2013(29), 6611-6618

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Potassium acetate ; rt → reflux; 1 h, reflux; overnight, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referenz

- Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhos, Angewandte Chemie, 2015, 54(14), 4334-4337

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, reflux; reflux → rt; overnight, rt

Referenz

- Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors, Brazil, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

Referenz

- Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalanines, Tetrahedron, 2000, 56(19), 2941-2951

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sodium acetate

1.2 Solvents: Acetic anhydride , Water

1.2 Solvents: Acetic anhydride , Water

Referenz

- Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivatives, Heterocycles, 2000, 53(10), 2261-2274

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4.5 h, reflux

Referenz

- Preparation of peptides for treating resistant tumors, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 h, 140 °C - reflux

Referenz

- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds, Organic Letters, 2016, 18(15), 3586-3589

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Sodium acetate

Referenz

- On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolones, Journal of Heterocyclic Chemistry, 1985, 22(6), 1655-7

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials

- Ethyl acetylglycinate

- 4-Methylbenzaldehyde

- (4e)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one

- 2-acetamidoacetic acid

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Verwandte Literatur

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593

93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one) Verwandte Produkte

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

Empfohlene Lieferanten

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Reagenz

Taian Jiayue Biochemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge